molecular formula C15H19NO2 B1385389 N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine CAS No. 1040684-63-6

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine

Cat. No. B1385389
CAS RN: 1040684-63-6
M. Wt: 245.32 g/mol
InChI Key: OCBQIYDQVAWAQU-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine” is a specialty product for proteomics research . It has a molecular formula of C15H19NO2 and a molecular weight of 245.32 .


Physical And Chemical Properties Analysis

“N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine” has a molecular formula of C15H19NO2 and a molecular weight of 245.32 . Additional physical and chemical properties were not available in the search results.

Scientific Research Applications

Conformational Analysis

  • Crystal Structure Analysis : The structural and conformational properties of similar compounds, including 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, have been studied through X-ray diffraction analysis. These studies provide insights into the molecular arrangement and hydrogen bonding in such compounds (Nitek et al., 2020).

Pharmaceutical and Material Applications

  • Photopolymerization in Dentistry : A derivative, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), has been synthesized and used in dental resins. This compound serves both as a diluent and coinitiator in dental resin systems, showing promise as an alternative in photocuring dental resins (Nie & Bowman, 2002).
  • Anticonvulsant Activity : The crystal structures of xylenoxyaminoalcohol derivatives, closely related to the compound , have been reported. These structures are significant for understanding their anticonvulsant activity, indicating the relevance of such compounds in pharmaceutical applications (Nitek et al., 2022).

Chemical Synthesis Techniques

  • Oligosaccharide Synthesis : The N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl linker, a related compound, is applied in the solid-phase synthesis of oligosaccharides. This demonstrates the utility of such compounds in complex organic synthesis processes (Drinnan et al., 2001).

Biological Screening

  • Antibacterial and Enzyme Inhibition : Compounds similar to N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine, such as N-dimethylphenyl substituted derivatives, have been synthesized and screened for their biological potential, including antibacterial properties and enzyme inhibition capabilities (Aziz‐ur‐Rehman et al., 2014).

Photoinitiators for Polymerization

  • Polymerization Initiators : Derivatives of N-[2-(dimethylamino)ethyl]-1,8-naphthalimide, which are structurally related, have been used as photoinitiators for polymerization processes. This underscores the potential of similar compounds in material science and industrial applications (Zhang et al., 2018).

Mechanism of Action

The mechanism of action for “N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine” is not specified in the search results. It’s likely that the mechanism of action would depend on the specific context in which this compound is being used, particularly in proteomics research .

Future Directions

The future directions for “N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine” are not specified in the search results. Given that it’s a specialty product for proteomics research , it’s likely that future directions would involve further exploration of its potential applications in this field.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-12-5-6-14(10-13(12)2)18-9-7-16-11-15-4-3-8-17-15/h3-6,8,10,16H,7,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBQIYDQVAWAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNCC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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